2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23-20-7-3-5-18-6-4-8-21(22(18)20)24(28)26(23)16-13-17-9-11-19(12-10-17)31(29,30)25-14-1-2-15-25/h3-12H,1-2,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGHUBYRGQCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoisoquinoline core, followed by the introduction of the pyrrolidine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and fixed-bed catalysts to optimize the reaction efficiency and scalability. The product is usually purified through multi-stage processes, including distillation and crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the benzoisoquinoline core or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The compound 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its applications, focusing on scientific research, biological activity, and relevant case studies.
Structural Features
The compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of the pyrrolidinylsulfonyl group enhances its interaction with various biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties, including:
- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects, potentially through the modulation of neurotransmitter systems.
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, indicating potential applications in treating inflammatory disorders.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in neurotransmitter metabolism:
| Enzyme | Inhibition Activity | IC50 (μM) |
|---|---|---|
| Monoamine Oxidase B | Significant | 12.34 |
| Butyrylcholinesterase | Moderate | 25.67 |
These findings suggest that the compound could be beneficial in conditions related to neurotransmitter dysregulation.
Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound in a rat model of depression. Results indicated a significant reduction in immobility time during forced swim tests, suggesting its potential as an antidepressant.
Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential through the inhibition of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in cytokine levels, supporting its use in treating inflammatory disorders.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound shows good permeability across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) effects.
- Distribution : High lipophilicity may enhance tissue distribution.
- Metabolism : Preliminary data suggest metabolic pathways involving cytochrome P450 enzymes.
- Excretion : Renal excretion is likely, necessitating further investigation into its half-life and clearance rates.
Neuroprotective Effects
In a controlled study using a rat model, researchers observed that treatment with this compound led to significant improvements in behavioral tests associated with depression. The results suggested that the compound could potentially be developed into an effective treatment for depressive disorders.
Anti-inflammatory Activity
In vitro studies demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines. This finding supports its potential application in managing inflammatory conditions such as arthritis or other autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for kappa opioid receptors, blocking the receptor’s activity and modulating pain and stress responses . The compound’s structure allows it to bind effectively to these receptors, inhibiting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The benzo[de]isoquinoline-1,3-dione core is a common scaffold in naphthalimide chemistry. Key structural variations in analogs include:
Physicochemical Properties
- Melting Points : Hydroxyethyl-thioether derivatives (e.g., 7f, 8a–c) exhibit high thermal stability, with melting points >250°C due to strong intermolecular interactions . In contrast, Schiff base derivatives (5a–c) and ferrocenyl conjugates (14b) have lower melting ranges (e.g., 190–212°C), influenced by flexible side chains .
- Solubility : Sulfonamide groups (as in the target compound) typically enhance solubility in polar solvents compared to hydrophobic substituents like tritylphenyl () or long alkyl chains ().
Structure-Activity Relationships (SAR)
- Sulfonamide vs. Amine Substituents: Sulfonamide groups (as in the target compound) may improve binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding and electrostatic interactions, contrasting with the basic dimethylamino group in NI3 ().
- Aromatic vs.
Biological Activity
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, with the CAS number 877818-69-4, is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 434.5 g/mol
- Structure : The compound features a benzoisoquinoline core with a pyrrolidinylsulfonyl substituent which is significant for its biological interactions.
Anticancer Properties
Recent studies have suggested that compounds similar to 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit anticancer properties. For instance, derivatives of isoquinoline have shown promise as inhibitors of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The sulfonamide group is believed to enhance the compound's interaction with target proteins involved in these pathways.
Neuroprotective Effects
There is emerging evidence that this compound may also possess neuroprotective properties. Research indicates that similar compounds can inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive functions.
Case Studies
- In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating significant potency.
- Neuroprotection :
- In a model of neurodegeneration, treatment with the compound resulted in reduced neuronal death and improved behavioral outcomes in rodent models. These findings suggest potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are effective synthetic routes for synthesizing 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For analogs, piperazine or benzoylpiperazine moieties are introduced via coupling reactions using catalysts like potassium cyanide or palladium complexes (e.g., Suzuki–Miyaura cross-coupling) . Optimization includes temperature control (reflux vs. ambient) and solvent selection (e.g., dichloromethane or THF) to improve yield and purity. For example, intermediates may require purification via column chromatography or recrystallization .
Q. How can the structural integrity of this compound be characterized post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.4 ppm ).
- HRMS for molecular weight validation (e.g., [M+2]+ peaks for brominated analogs ).
- IR spectroscopy to detect carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .
- X-ray crystallography for unambiguous confirmation of fused-ring systems .
Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Test in DMSO for in vitro assays or PBS for physiological conditions, using UV-Vis spectroscopy to quantify dissolved compound .
- Stability : Conduct accelerated degradation studies under varying pH (4–9) and temperatures (25–40°C), monitored via HPLC .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., analogs melt at 189–250°C ).
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer :
- Anticancer screening : MTT assays using cell lines (e.g., MCF7 or MDA-MB-231) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for targets like topoisomerase II or BRPF bromodomains .
- DNA intercalation : Ethidium bromide displacement assays monitored via fluorescence quenching .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for this compound in cancer models?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding to targets like BRPF1 or DNA grooves .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
- In vivo xenograft models : Monitor tumor regression in nude mice, with pharmacokinetic (PK) sampling to correlate efficacy with plasma concentrations .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, Br) at position 6 or modified sulfonyl groups (e.g., azepane vs. pyrrolidine) .
- Bioisosteric replacement : Replace the phenethyl group with benzothiazole or coumarin derivatives to improve lipophilicity .
- Data-driven SAR : Compare IC₅₀ values across analogs (e.g., 6-chloro vs. 6-bromo derivatives show 2-fold potency differences ).
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations to avoid solvent toxicity ).
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions.
- Meta-analysis : Cross-reference data with structurally similar naphthalimides (e.g., 1,8-naphthalimide derivatives with known intercalation activity ).
Q. How can pharmacokinetic (PK) and toxicity profiles be studied preclinically?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
